2-anilino-8-methoxy-4H-chromene-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-anilino-8-methoxy-4H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-14-9-5-6-11-10-13(16(18)20)17(22-15(11)14)19-12-7-3-2-4-8-12/h2-9,19H,10H2,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKBTGKYELZCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C(C2)C(=O)N)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-anilino-8-methoxy-4H-chromene-3-carboxamide involves several steps. One common method includes the reaction of 8-methoxy-4H-chromen-3-one with aniline in the presence of a suitable catalyst . The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-anilino-8-methoxy-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a biochemical tool for studying protein interactions and cellular processes.
Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases, although further studies are needed to confirm its efficacy and safety.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-anilino-8-methoxy-4H-chromene-3-carboxamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or proteins, thereby affecting various cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Variations
The 4H-chromene core in the target compound distinguishes it from analogues like 2H-chromenes (e.g., 5-alkoxy-2H-chromen-8-amines from ) and benzo[f]chromenes (e.g., 8-(methyloxy)-3,3-bis[4-(methyloxy)phenyl]-3H-benzo[f]chromene from ). Core modifications influence ring strain, conjugation, and intermolecular interactions:
Substituent Analysis
Position 2:
- Target compound: Anilino group (NH-C6H5) enables π-π stacking and hydrogen bonding.
Position 3:
- Target compound : Carboxamide (-CONH2) enhances solubility and stability compared to esters (e.g., methyl carboxylates in ).
- Analogues : Compounds like methyl 2-{...}benzothiophene-3-carboxylate () feature ester groups, which are less polar .
Position 8:
- Target compound : Methoxy (-OCH3) provides electron-donating effects, stabilizing the chromene ring.
- Analogues : 5-Alkoxy-2H-chromen-8-amines (10a–c) have amines (-NH2) at position 8, altering electronic profiles and reactivity .
Biological Activity
2-Anilino-8-methoxy-4H-chromene-3-carboxamide is a compound belonging to the chromene class, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its anticancer, antimicrobial, and other pharmacological effects, supported by research findings and data tables.
Chemical Structure and Synthesis
The compound's structure features an aniline group attached to the chromene core, with a methoxy group at the 8-position and a carboxamide at the 3-position. The synthesis typically involves palladium-catalyzed reactions, allowing for various substitutions on the aromatic ring, which can influence biological activity.
Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For instance, studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| PC3 (Prostate) | 20 | Tubulin destabilization |
| HCT116 (Colon) | 25 | G2/M phase cell cycle arrest |
In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms such as caspase activation and tubulin destabilization, leading to cell cycle arrest in the G2/M phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against multi-drug resistant bacteria, making it a candidate for further investigation in the field of infectious diseases.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound could be effective against certain pathogenic bacteria, warranting further exploration into its potential as an antimicrobial agent .
Other Biological Activities
Beyond anticancer and antimicrobial effects, derivatives of chromenes have been reported to possess various other biological activities, including:
- Anticonvulsant : Some studies suggest potential anticonvulsant properties.
- Antidiabetic : Certain analogs have shown promise in lowering blood glucose levels.
- Anticholinesterase : Inhibition of acetylcholinesterase has been noted, which is relevant for Alzheimer's disease treatment .
Case Studies
- Crolibulin™ Clinical Trials : A related chromene derivative was evaluated in clinical trials for its efficacy in treating aggressive solid tumors. The study demonstrated promising results in combination therapies .
- Mechanistic Studies : Research involving molecular docking has elucidated interactions between chromene derivatives and target proteins involved in cancer pathways, highlighting their potential as targeted therapies .
Q & A
Q. What experimental designs minimize ecotoxicological risks during disposal?
- Methodological Answer : Use OECD guidelines (e.g., Test No. 201: Algal Growth Inhibition) to assess acute toxicity. For chronic effects, apply life cycle assessment (LCA) with Daphnia magna. Degradation pathways are studied via LC-QTOF-MS to identify metabolites .
Comparative & Methodological Questions
Q. How does this compound compare to structurally similar chromene derivatives (e.g., 7-hydroxycoumarin)?
- Methodological Answer : Perform SAR studies by synthesizing analogs (e.g., replacing methoxy with hydroxy groups). Compare bioactivity via parallel assays and use QSAR models to quantify substituent effects. Molecular docking highlights differences in binding poses .
Q. What advanced statistical methods validate reproducibility in multi-lab studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
